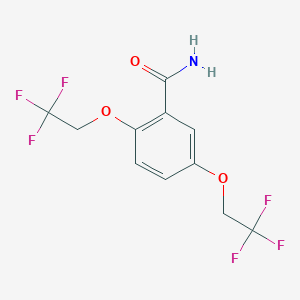

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

Descripción

Contextualization within Fluorinated Organic Compounds and Benzamide (B126) Derivatives

Fluorinated organic compounds have become increasingly significant in medicinal chemistry and materials science. acs.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org Benzamides, on the other hand, are a well-established class of compounds with a wide range of applications, including in pharmaceuticals and organic synthesis. mdpi.com The combination of these two structural motifs in 2,5-Bis(2,2,2-trifluoroethoxy)benzamide results in a compound with potentially enhanced characteristics.

Fluorine's high electronegativity can influence the electronic properties of the benzamide core, while the trifluoroethoxy groups can impact factors such as lipophilicity and metabolic stability. researchgate.net Research into fluorinated benzamides has been ongoing for several decades, with a significant number of crystal structures and datasets available for study. mdpi.com These studies have highlighted the unique structural and electronic effects that fluorine substitution can impart. acs.org

Significance of the Trifluoroethoxy Moiety in Molecular Design Research

The trifluoroethoxy group (-OCH2CF3) is a key functional group in modern medicinal chemistry. researchgate.net Its presence in a molecule can confer several advantageous properties. The trifluoromethyl (CF3) group within this moiety is known to be highly stable and can increase the metabolic stability of a compound. mdpi.com This is due to the high bond dissociation energy of the C-F bond. mdpi.com

Furthermore, the trifluoroethoxy group can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. researchgate.net This is a critical factor in the design of new therapeutic agents. The electronic properties of the trifluoroethoxy group can also influence how a molecule interacts with biological targets. bohrium.com The incorporation of this moiety is a widely used strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. mdpi.comnih.gov

Table 1: Physicochemical Properties of Trifluoroethoxy and Related Groups

| Functional Group | Hansch π value (Lipophilicity) | Key Properties |

|---|---|---|

| Trifluoromethyl (-CF3) | +0.88 | High metabolic stability, electron-withdrawing. mdpi.com |

| Trifluoromethoxy (-OCF3) | Varies | Good metabolic stability, high lipophilicity. bohrium.comnih.gov |

| 2,2,2-Trifluoroethoxy (-OCH2CF3) | Moderate | Notable metabolic stability, moderate lipophilicity. researchgate.net |

Overview of Research Trajectories for the this compound Scaffold

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research avenues. The core scaffold is a key intermediate in the synthesis of more complex molecules, such as the antiarrhythmic agent Flecainide (B1672765). google.comgoogle.com

The synthesis of the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid precursor has been detailed in patent literature, often starting from 1,4-dihalogenated benzene (B151609) derivatives. google.com This synthetic route involves the reaction with 2,2,2-trifluoroethanol (B45653) in the presence of a base and a copper catalyst. google.comgoogle.com

Future research on the this compound scaffold could explore its potential in:

Medicinal Chemistry: As a building block for novel therapeutic agents, leveraging the beneficial properties of the trifluoroethoxy groups. The benzamide functional group is a common feature in many biologically active compounds. mdpi.commdpi.com

Materials Science: The introduction of multiple fluorine atoms may impart unique properties relevant to the development of new polymers or functional materials.

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry, and the unique properties of this scaffold could be explored for the development of new pesticides or herbicides. bohrium.com

Table 2: Potential Research Applications of the this compound Scaffold

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of new drug candidates. | The trifluoroethoxy groups can enhance metabolic stability and lipophilicity. researchgate.net The benzamide core is a known pharmacophore. |

| Materials Science | Creation of novel fluorinated polymers. | The high fluorine content can lead to unique material properties such as thermal stability and chemical resistance. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYXXJKJFMWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,5-Bis(2,2,2-trifluoroethoxy)benzamide and its Key Precursors

Several synthetic pathways have been developed to produce this compound, often involving key precursors like 2,5-dihydroxybenzoic acid and 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Synthesis from 2,5-Dihydroxybenzoic Acid

One of the foundational methods for synthesizing the core structure of this compound begins with 2,5-dihydroxybenzoic acid. A common approach involves the Williamson ether synthesis, where the hydroxyl groups of the benzoic acid derivative are reacted with a trifluoroethylating agent. For instance, 2,2,2-trifluoroethyl triflate can be employed in the presence of a base to yield the desired bis(trifluoroethoxy)benzoic acid. google.com Another method starts from a halogenated precursor, such as 5-bromo-2-chlorobenzoic acid, which can be reacted with potassium tert-butoxide and 2,2,2-trifluoroethanol (B45653) in the presence of a copper(I) bromide catalyst. chemicalbook.com

Synthetic Pathways via 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid and its Acid Chloride Intermediates

A prevalent strategy for the synthesis of this compound involves the initial preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This key intermediate can be synthesized through various routes, including the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. google.comgoogle.com Another method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene using an oxidizing agent like potassium permanganate (B83412). google.com

Once 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is obtained, it is often converted to its more reactive acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is a versatile intermediate for the subsequent amidation step. google.comgoogle.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-bis(2,2,2-trifluoroethoxy)acetophenone | Oxidation (e.g., with hypochlorite) | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Data not specified | google.comgoogle.com |

| 2,5-bis(2,2,2-trifluoroethoxy)toluene | Potassium permanganate, Pyridine (B92270), Water, 85-100°C | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 75.2% | google.com |

| 5-bromo-2-chlorobenzoic acid | Potassium tert-butanolate, 2,2,2-trifluoroethanol, Copper(I) bromide, THF, Reflux | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 45% | chemicalbook.com |

Amidation Reactions for Benzamide (B126) Moiety Formation

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several amidation methods. A common approach is the reaction of the previously synthesized 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with an appropriate amine. google.comgoogle.com Alternatively, direct amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with an amine can be accomplished using coupling agents.

Synthesis through 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide

An alternative route to derivatives of this compound involves the formation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. This intermediate is synthesized by reacting the ester of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with hydrazine (B178648) hydrate. acs.orgnih.govmdpi.com The resulting benzohydrazide (B10538) can then be condensed with various aldehydes or ketones to form hydrazones, which can be further cyclized to generate a variety of heterocyclic derivatives incorporating the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. acs.orgnih.gov

Catalytic Approaches in Amide Formation (e.g., Boric Acid Catalysis)

To improve the efficiency and environmental friendliness of amide bond formation, catalytic methods have been explored. Boric acid has emerged as a mild and effective catalyst for the direct amidation of carboxylic acids and amines. thieme-connect.comorgsyn.org This method avoids the need for stoichiometric activating agents and often proceeds under relatively mild conditions. In the context of this compound synthesis, boric acid has been utilized to catalyze the reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and an amine, providing a more atom-economical route to the final product. amazonaws.com The proposed mechanism for boronic acid catalysis involves the formation of an (acyloxy)boron intermediate, which enhances the electrophilicity of the carboxylic acid, facilitating the nucleophilic attack by the amine. rsc.org

Derivatization Strategies Incorporating the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Moiety

The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold is a valuable pharmacophore, and its derivatization has led to the development of various compounds with potential biological activity. A key strategy for derivatization involves utilizing the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide intermediate.

For example, condensation of the benzohydrazide with various aromatic aldehydes yields a series of hydrazones. These hydrazones can then undergo cyclization reactions. One such derivatization involves reacting the hydrazones with thioglycolic acid to produce N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives. acs.orgnih.gov

Another derivatization pathway involves the cyclization of the hydrazones with acetic anhydride (B1165640) to form 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com These strategies allow for the introduction of diverse substituents and heterocyclic rings, enabling the exploration of structure-activity relationships.

| Starting Intermediate | Reagents and Conditions | Derivative Class | Reference |

|---|---|---|---|

| 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | Aromatic aldehydes, then thioglycolic acid in 1,4-dioxane | 1,3-Thiazolidin-4-ones | acs.orgnih.gov |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | Aromatic aldehydes, then acetic anhydride | 1,3,4-Oxadiazoles | mdpi.com |

Formation of Hydrazone Derivatives

A fundamental transformation in the derivatization of the this compound structure is the formation of hydrazones, also known as Schiff's bases. This reaction involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with a variety of aldehydes and acetophenones. mdpi.com

The general procedure requires mixing the benzohydrazide with a slight molar excess of the chosen aldehyde or ketone in an ethanol (B145695) medium. mdpi.com The mixture is then heated, typically to around 70 °C, for a period of approximately 2 hours. mdpi.com Upon completion of the reaction, which can be monitored by standard chromatographic techniques, the solution is cooled to precipitate the solid hydrazone product. The resulting solid is then isolated through filtration, washed with cold ethanol, and dried. mdpi.com This condensation reaction is a crucial step for building molecular complexity and serves as a gateway to various heterocyclic systems. mdpi.comnih.gov

Table 1: Synthesis of Hydrazone Derivatives

| Starting Material | Reagent | Reaction | Product Class |

|---|---|---|---|

| 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | Various Aldehydes/Acetophenones | Condensation | Hydrazone Derivatives (Schiff's Bases) |

Cyclization Reactions to Form Heterocyclic Systems (e.g., 1,3-Thiazolidine-4-one, 1,3,4-Oxadiazole)

The hydrazone derivatives synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide are valuable precursors for cyclization reactions, leading to the formation of important heterocyclic scaffolds such as 1,3-thiazolidine-4-ones and 1,3,4-oxadiazoles. mdpi.comnih.gov

1,3-Thiazolidine-4-one Systems: To synthesize 1,3-thiazolidine-4-one derivatives, the previously formed hydrazones are subjected to a cyclization reaction with thioglycolic acid (mercaptoacetic acid). nih.gov This reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent like 1,4-dioxane. nih.gov The process results in the formation of N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hybrids. nih.gov The structure of these complex molecules can be confirmed using spectroscopic methods such as IR and NMR. For instance, the IR spectrum of one such derivative, N-[2-(3,4-dimethyl phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, shows characteristic absorption bands for the N-H group (3398 cm⁻¹), the carbonyl group of the thiazolidine (B150603) ring (1717 cm⁻¹), and the C-O-C stretch (1224 cm⁻¹). nih.gov

1,3,4-Oxadiazole Systems: The hydrazone intermediates can also be cyclized to form 1,3,4-oxadiazole rings. mdpi.com This transformation is a key step in a multistep reaction sequence that yields 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives. mdpi.com The cyclization of the Schiff's bases effectively closes the five-membered oxadiazole ring, incorporating the core benzamide structure into a new heterocyclic system. mdpi.com

Table 2: Cyclization Reactions for Heterocycle Formation

| Precursor | Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Hydrazone Derivative | Thioglycolic Acid | Cyclization | 1,3-Thiazolidine-4-one |

| Hydrazone Derivative (Schiff's Base) | Cyclizing Agent | Cyclization | 1,3,4-Oxadiazole |

Introduction of Piperidine (B6355638) and Pyridine Moieties

A significant application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is in the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides, a class of compounds that includes the antiarrhythmic agent Flecainide (B1672765). pharmaffiliates.comamazonaws.com This process involves the introduction of pyridine and subsequent reduction to a piperidine moiety.

The synthesis typically begins with the amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. google.comgoogle.com The benzoic acid is often activated, for example by converting it to its acid chloride or by using a coupling agent like ethyl chloroformate, before reacting it with 2-(aminomethyl)pyridine. google.comgoogle.com This reaction yields 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide. google.comgoogle.com

The final step is the reduction of the pyridine ring to a piperidine ring. This is achieved through catalytic hydrogenation. google.comgoogle.com The pyridylbenzamide intermediate is hydrogenated in the presence of a catalyst, such as platinum or palladium on carbon, often in a solvent like glacial acetic acid. google.com This reduction is typically performed under a hydrogen atmosphere at elevated pressure (e.g., 4-6 atmospheres) and results in the formation of N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. google.comgoogle.com

Regioselectivity and Yield Optimization in Synthetic Sequences

One optimized process starts with 2,5-dihalotoluene, which reacts with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing catalyst to produce 2,5-bis(2,2,2-trifluoroethoxy)toluene in high yields. google.com This intermediate is then oxidized using an oxidant like potassium permanganate to give 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, with reported yields around 75.2%. google.com The subsequent amidation reaction to form 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide has been optimized to achieve yields as high as 91.7%. google.com The final hydrogenation step to produce the piperidine derivative as an acetate (B1210297) salt has been reported with a yield of 86%. google.com

These optimized methods avoid issues found in other routes, such as the need for a large excess of reagents (e.g., 8 equivalents of 2,2,2-trifluoroethanol when starting from 1,4-dibromobenzene) or the handling of challenging intermediates like acyl chlorides. google.comgoogle.com Careful selection of starting materials and reaction conditions is thus crucial for achieving high-yield, commercially viable syntheses. amazonaws.com

Impurity Profiling and Mitigation Strategies in Synthetic Pathways

In the synthesis of pharmaceutical ingredients like Flecainide acetate from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, controlling process-related impurities is critical to meet regulatory standards. amazonaws.com Impurity profiling reveals that many impurities are intermediates that carry forward into the final product. amazonaws.com

Two notable process-related impurities have been identified:

Impurity A: 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide. amazonaws.com

Impurity B / Compound III: N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide. This is the direct precursor to the final hydrogenated product. amazonaws.com

Mitigation strategies focus on controlling the reaction process and implementing effective purification steps. Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is essential to ensure the complete conversion of intermediates like Impurity B. amazonaws.com Purification techniques described in synthetic procedures include concentrating the organic layer in vacuo, precipitating the product by adding an anti-solvent like hexanes, and washing the filtered solid. google.com These steps are designed to remove unreacted starting materials and carry-forward intermediates, ensuring the final active pharmaceutical ingredient meets the required purity limits. amazonaws.comgoogle.com

Table 3: Identified Process-Related Impurities

| Impurity Designation | Chemical Name | Classification |

|---|---|---|

| Impurity A | 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide | Process-Related Impurity |

| Impurity B / Compound III | N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide | Process-Related Impurity / Intermediate |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide by providing detailed information about the chemical environment of each proton and carbon atom.

Detailed experimental ¹H NMR data for this compound is not extensively available in peer-reviewed literature. However, based on the known chemical shifts of analogous compounds, a theoretical spectrum can be predicted. The analysis would focus on the aromatic protons, the methylene (B1212753) protons of the trifluoroethoxy groups, and the amide protons. The aromatic protons are expected to show complex splitting patterns due to their coupling with each other. The methylene protons would likely appear as a quartet due to coupling with the adjacent fluorine atoms of the trifluoromethyl group. The amide protons would present as a broad singlet, and its chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₂CF₃ | 4.4 - 4.8 | Quartet |

| -CONH₂ | 5.5 - 7.5 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Similar to ¹H NMR, comprehensive experimental ¹³C NMR data for this compound is not readily found in the public domain. A predicted spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbons of the trifluoroethoxy groups, and the trifluoromethyl carbons. The carbon atoms of the trifluoromethyl groups would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O | 165 - 170 |

| Aromatic-C | 110 - 160 |

| -OCH₂CF₃ | 65 - 70 (quartet) |

| -CF₃ | 120 - 125 (quartet) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of this compound. While specific experimental HRMS data for this compound is not widely published, the analysis of its N-(2-pyridinylmethyl) derivative provides insight into its expected fragmentation pattern. pharmaffiliates.com The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass to validate the molecular formula, C₁₁H₉F₆NO₃.

Table 3: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass |

| [M+H]⁺ | C₁₁H₁₀F₆NO₃⁺ | 318.0560 |

| [M+Na]⁺ | C₁₁H₉F₆NNaO₃⁺ | 340.0379 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum of the related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid shows characteristic absorbances that can be extrapolated to the benzamide (B126). nih.gov The FTIR spectrum of the target compound is expected to exhibit strong absorption bands corresponding to the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, the C-O-C stretching of the ether linkages, and the C-F stretching of the trifluoromethyl groups.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C=O Stretch (Amide) | 1630 - 1695 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

Computational Chemistry for Molecular Conformation and Reactivity Predictions

In the absence of experimental crystallographic data, computational chemistry serves as a powerful tool to predict the molecular conformation and reactivity of this compound. mdpi.com Density Functional Theory (DFT) calculations could be employed to optimize the geometry of the molecule and predict its lowest energy conformation. These studies can also provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. Computational studies on similar benzamide derivatives have been used to explore their binding mechanisms with biological targets. dntb.gov.uanih.gov

Structure Activity Relationship Sar Studies of 2,5 Bis 2,2,2 Trifluoroethoxy Benzamide Derivatives

Impact of Substituent Variations on Defined Biological Activities

The biological profile of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide derivatives can be significantly altered by the introduction of various substituents. These modifications can enhance potency and selectivity for specific biological targets.

The incorporation of heterocyclic ring systems is a key strategy in modifying the biological activity of the this compound scaffold. Research has shown that attaching different heterocycles via the amide nitrogen can lead to compounds with potent biological activities, such as anticancer effects.

Thiazolidinone Derivatives: A series of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives has been synthesized and evaluated for their efficacy as antiglioma agents. nih.gov These compounds were designed as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The synthesis involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aromatic aldehydes, followed by cyclization with thioglycolic acid to form the thiazolidinone ring. nih.govacs.org

Oxadiazole Derivatives: Similarly, derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. nih.gov These compounds have been investigated for their potential as anti-cancer and anti-diabetic agents. nih.gov The synthetic route involves the cyclization of hydrazone intermediates with acetic anhydride (B1165640). nih.gov

The biological activity of these derivatives is highly dependent on the nature of the heterocyclic ring and the substituents attached to it.

The potency of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings appended to the heterocyclic moiety.

In the case of the thiazolidinone derivatives, various substituted phenyl groups at the 2-position of the thiazolidinone ring were explored. nih.gov The anti-glioblastoma activity of these compounds was found to be sensitive to the electronic and steric properties of these substituents. For instance, the presence of a 4-chlorophenyl substituent on the thiazolidinone ring resulted in a derivative with a potent IC50 value of 6.43 µg/mL against the LN229 human glioblastoma cell line. nih.gov Other substitutions, such as 3,4-dimethylphenyl and 4-fluorophenyl, also demonstrated significant, albeit varied, activity. nih.gov

For the 1,3,4-oxadiazole series, aryl substituents were introduced at the 2-position of the oxadiazole ring. The cytotoxic efficacy of these compounds against the LN229 Glioblastoma cell line was also evaluated. A derivative with a 4-chlorophenyl substituent showed significant cell apoptosis. nih.gov The anti-diabetic activity of these compounds was also assessed, with a 3,4-dimethylphenyl substituted derivative showing notable glucose-lowering effects in a Drosophila melanogaster model. nih.gov

These findings underscore the importance of the phenyl substituent in fine-tuning the biological activity of these derivatives.

Table 1: Biological Activity of Thiazolidinone Derivatives

| Compound ID | Phenyl Substituent | IC50 (µg/mL) against LN229 Cells |

|---|---|---|

| 5b | 4-Fluorophenyl | 9.48 |

| 5c | 3,4-Dimethylphenyl | 12.16 |

Table 2: Biological Activity of Oxadiazole Derivatives

| Compound ID | Phenyl Substituent | Biological Activity |

|---|---|---|

| 5b | 4-Chlorophenyl | Significant cell apoptosis in LN229 cells |

| 5d | 3,4-Dimethylphenyl | Significant anti-diabetic activity |

Contribution of the Trifluoroethoxy Groups to Molecular Properties Relevant for Biological Interactions

The two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions of the benzene (B151609) ring are significant contributors to the molecular properties of these compounds. The high electronegativity of the fluorine atoms in the trifluoromethyl group can enhance the biological activity of the molecule. nih.gov Fluorine substitution can improve properties such as solubility, metabolic stability, and bioavailability. nih.gov The lipophilic nature of fluorine can also increase the fat-solubility of the molecule, potentially enhancing its ability to cross cell membranes. nih.gov In the context of drug design, trifluoroethoxy groups can influence how the molecule binds to its target protein, potentially leading to stronger and more specific interactions. nih.gov

Conformational Flexibility and its Implications for Ligand-Target Interactions

Computational studies, such as molecular docking and molecular dynamics simulations, have been used to investigate the binding modes of these derivatives with their target proteins. nih.govnih.gov For the thiazolidinone derivatives, docking studies with AURKA and VEGFR-2 revealed that the compounds have significant binding affinities, with the amide's -NH group forming a hydrogen bond with specific amino acid residues in the target proteins. nih.gov Similarly, for the oxadiazole derivatives, molecular dynamics simulations showed that the ligand-protein complexes were stable, indicating a favorable binding interaction. nih.gov The ability of these molecules to adopt a suitable conformation within the binding pocket is a key determinant of their biological activity.

Computational and Theoretical Investigations

Molecular Docking Studies of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide and its Analogues with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in forecasting the binding affinity and interaction patterns between a ligand, such as this compound or its derivatives, and a biological target, typically a protein.

Computational docking studies have been employed to predict the binding affinities of benzamide (B126) derivatives against several key biological targets implicated in various diseases.

Sodium Channels (Nav1.5): The well-known analogue, Flecainide (B1672765), which features a piperidine (B6355638) ring attached to the benzamide core, is a known cardiac sodium channel blocker. researchgate.net Docking studies have been performed to elucidate its interaction with the Nav1.5 channel. nih.govmdpi.combiorxiv.org These models consistently place Flecainide within the central cavity or pore lumen of the channel, a common binding site for antiarrhythmic drugs and local anesthetics. mdpi.compnas.org The binding is predicted to occur at a receptor site formed by the S6 segments of domains III and IV. biorxiv.orgpnas.org

Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A recent study investigated a series of novel 1,3-thiazolidin-4-one derivatives featuring the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. nih.gov Molecular docking of these compounds against AURKA and VEGFR-2 revealed significant binding affinities, with calculated energy values ranging from -7.9 to -9.8 kcal/mol, suggesting potent inhibitory potential. nih.gov Other studies on different benzamide and benzimidazole (B57391) derivatives have also shown strong binding predictions with these kinase targets. nih.govresearchgate.netacs.org

Hepatitis B Virus (HBV) Core Protein: Benzamide derivatives have been identified as a novel class of HBV core protein assembly modulators. nih.govnih.gov Docking studies suggest that these compounds bind to a specific hydrophobic pocket at the interface between core protein dimers, known as the heteroaryldihydropyrimidine (HAP) pocket. nih.govnih.gov This interaction is believed to disrupt the normal formation of the viral capsid, preventing viral replication. jst.go.jpjyoungpharm.org

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Analysis of these interactions provides a deeper understanding of the binding mechanism.

Hydrogen Bonding: In the docking models of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked thiazolidinone derivatives with Aurora Kinase A, a key hydrogen bond was observed between the bridging -NH group of the ligand and the amino acid residue Glu 260 of the protein. nih.gov For other benzamide derivatives targeting VEGFR-2, hydrogen bonds with residues in the kinase hinge region are typically crucial for potent inhibition.

Hydrophobic and Other Interactions: The binding of Flecainide to the Nav1.5 channel is dominated by hydrophobic interactions. researchgate.netresearchgate.netnih.gov Molecular dynamics simulations confirm that Flecainide remains in close contact with several hydrophobic and aromatic residues, including Phe-937, Phe-1420, Phe-1461, and Phe-1762. mdpi.comnih.gov Pi-stacking interactions between the aromatic ring of Flecainide and phenylalanine residues are also predicted. researchgate.net Similarly, the HAP pocket of the HBV core protein, where benzamide derivatives bind, is largely hydrophobic, indicating that hydrophobic interactions are the primary driving force for binding. nih.govjyoungpharm.org In the case of Kv1.5 channels, the trifluoromethyl groups of Flecainide are predicted to form halogen bonds with residues such as Thr-479. nih.gov

The predicted binding modes and key interactions for analogues of this compound with various biological targets are summarized in the table below.

| Biological Target | Analogue Class | Predicted Binding Site | Key Interacting Residues | Primary Interactions |

| Aurora Kinase A | Thiazolidin-4-ones | ATP-binding pocket | Glu 260 | Hydrogen Bonding |

| VEGFR-2 | Thiazolidin-4-ones | ATP-binding pocket | Hinge region residues | Hydrogen Bonding, Hydrophobic |

| HBV Core Protein | Benzamides | HAP Pocket | Hydrophobic residues | Hydrophobic Interactions |

| Sodium Channel (Nav1.5) | Flecainide | Pore Lumen (DIII/DIV-S6) | F1760, Y1767, F1461 | Hydrophobic, π-stacking |

Molecular Dynamics Simulations for Dynamic Binding Behavior and Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.

MD simulations have been conducted on Flecainide complexed with the Nav1.5 channel. mdpi.comresearchgate.netnih.gov These simulations, often run for periods up to 100 nanoseconds, confirm the stability of the binding pose predicted by docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms typically shows that the system reaches equilibrium, indicating a stable complex. researchgate.net Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight which residues in the binding pocket remain in close, stable contact with the ligand throughout the simulation. researchgate.net For Flecainide in the Nav1.5 pore, these simulations have reinforced the importance of sustained hydrophobic contacts. researchgate.netnih.gov

Similarly, MD simulations were performed on the most promising 2,5-bis(2,2,2-trifluoroethoxy)phenyl-thiazolidinone derivatives with AURKA and VEGFR-2, which also supported the stability of the docked complexes. nih.gov

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a more detailed understanding of a molecule's electronic properties, including charge distribution and molecular orbitals. nih.gov These methods can be used to optimize the geometry of a ligand and calculate its molecular electrostatic potential, which helps in understanding how it will interact with the electrostatic field within a protein's binding site. preprints.org

For complex biological systems, DFT is often used in combination with other methods. For example, DFT calculations can be used to parameterize ligands for MD simulations, ensuring a more accurate representation of the molecule's behavior. nih.gov While specific quantum chemical studies on this compound were not found, this methodology is commonly applied to benzamide derivatives and other kinase inhibitors to refine docking poses and confirm binding modes. nih.gov Such calculations can precisely model intermolecular interactions like hydrogen bonding networks and halogen bonds, providing a deeper layer of validation for classical simulation results.

Prediction of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

"Drug-likeness" refers to a qualitative assessment of a compound's properties to estimate its potential as an orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four simple physicochemical parameter cutoffs that are typically met by orally bioavailable drugs. wikipedia.orgresearchgate.net A compound is predicted to have poor absorption or permeation if it violates two or more of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

An analysis of this compound and its prominent analogue Flecainide against these parameters shows good compliance. The thiazolidin-4-one derivatives based on the this compound scaffold were also designed to adhere to Lipinski's rule. nih.gov

The table below details the calculated drug-likeness parameters for these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Violations |

| This compound | C11H9F6NO3 | 317.19 | ~2.9 | 1 | 4 | 0 |

| Flecainide | C17H20F6N2O3 | 414.35 | ~3.7 | 1 | 5 | 0 |

This analysis suggests that both the core structure of this compound and its analogues possess physicochemical properties that are favorable for development as potential oral therapeutic agents.

In Vitro and Preclinical Pharmacological Investigations of 2,5 Bis 2,2,2 Trifluoroethoxy Benzamide Derivatives

Evaluation of Antiglioma Efficacy in Cellular Models (e.g., Human Glioblastoma Cell Lines)

Recent research has explored the potential of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide derivatives as antiglioma agents. A series of 1,3-thiazolidin-4-one derivatives incorporating the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety were synthesized and evaluated for their anticancer activity against the human glioblastoma cell line LN229. acs.orgnih.gov This investigation was driven by the need for novel therapeutic agents against glioblastoma, one of the most aggressive forms of brain cancer. researchgate.netnih.gov The synthesized compounds were characterized using various spectroscopic methods, and their efficacy was assessed through in vitro studies. acs.orgnih.gov

The research aimed to develop multifunctional molecular hybrids that could serve as effective inhibitors of key proteins implicated in glioblastoma pathogenesis. acs.orgnih.gov The findings from these studies provide a basis for the further development of this compound-based compounds as potential therapeutics for glioblastoma.

Kinase Inhibition Studies (e.g., Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2)

The therapeutic potential of this compound derivatives extends to their ability to inhibit key kinases involved in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgnih.gov

Aurora Kinase A (AURKA): AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression. frontiersin.org Its overexpression is common in various human tumors, making it an attractive target for anticancer drug development. frontiersin.orgnih.gov Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells. frontiersin.orgnih.gov Studies on 1,3-thiazolidin-4-one derivatives of this compound have demonstrated their potential as AURKA inhibitors. acs.orgnih.gov For instance, Alisertib (MLN8237) is a selective AURKA inhibitor with an IC50 of 1.2 nM against Aurora-A, showing significantly less activity against Aurora-B. frontiersin.org Another inhibitor, CYC116, acts as a pan-Aurora kinase inhibitor with IC50 values of 44, 19, and 65 nM for Aurora-A, -B, and -C, respectively. nih.gov The development of nanoparticle formulations for Aurora kinase inhibitors like AZD2811 aims to improve their therapeutic index. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.govresearchgate.net The aforementioned 1,3-thiazolidin-4-one derivatives have also been evaluated as potential VEGFR-2 inhibitors. acs.orgnih.gov Small-molecule inhibitors of VEGFR-2 often target the ATP-binding site of the receptor, thereby blocking its signaling cascade. researchgate.net

The dual inhibition of AURKA and VEGFR-2 by these benzamide (B126) derivatives presents a promising multi-targeted approach to cancer treatment, potentially addressing both cell proliferation and tumor angiogenesis.

Mechanistic Elucidation of Biological Target Modulation

Interaction with Sodium Channel Proteins (Nav1.5) and Associated Biophysical Effects in Cellular Systems

Derivatives of this compound have been investigated for their interaction with voltage-gated sodium channels, particularly the cardiac sodium channel Nav1.5. nih.govbiorxiv.org These channels are crucial for the generation and propagation of the cardiac action potential, and their modulation by small molecules can have significant antiarrhythmic or proarrhythmic effects. nih.gov

Studies have focused on understanding the biophysical properties and mechanisms of action of sodium channel inhibitors. nih.gov The interaction of these compounds with the Nav1.5 channel can be state-dependent, with binding affinity varying between the resting, open, and inactivated states of the channel. researchgate.net Computational modeling and molecular dynamics simulations have been employed to elucidate the binding sites and access pathways of various drugs within the channel pore. nih.govbiorxiv.org These studies have revealed that drugs can access their binding sites through both hydrophilic and hydrophobic pathways. biorxiv.org

The biophysical effects of these interactions include alterations in channel gating properties, such as shifts in the voltage-dependence of activation and inactivation, and changes in the kinetics of recovery from inactivation. nih.gov For example, some compounds have been shown to promote steady-state inactivation of the sodium channel. nih.gov Understanding these detailed molecular interactions is critical for the rational design of novel therapeutics with improved selectivity and safety profiles for cardiac arrhythmias. nih.gov

Modulation of Hepatitis B Virus Capsid Assembly and Core Protein Interactions in Viral Replication Models

Benzamide derivatives have been identified as potent modulators of Hepatitis B Virus (HBV) capsid assembly. nih.govresearchgate.net The HBV core protein (Cp) plays a central role in the viral lifecycle by assembling into capsids that are essential for viral DNA replication. nih.govnih.gov Compounds that interfere with this assembly process are known as capsid assembly modulators (CAMs). nih.gov

These benzamide derivatives can act as allosteric modulators of the core protein, binding to hydrophobic pockets at the interface between Cp dimers. researchgate.net This interaction can misdirect the assembly process, leading to the formation of aberrant, non-functional capsids or preventing the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex. nih.govnih.gov This disruption of nucleocapsid formation effectively blocks viral replication. nih.gov

The interaction between the core protein and various cellular factors is also crucial for HBV replication. nih.govfrontiersin.org For example, the interaction with peptidylprolyl isomerases Par14 and Par17 has been shown to enhance the stability of the core protein and promote viral replication. frontiersin.org Benzamide-based CAMs can interfere with these critical protein-protein interactions. elifesciences.org The development of next-generation CAMs, such as ABI-4334, aims to potently disrupt both viral replication and the formation of new covalently closed circular DNA (cccDNA), the viral reservoir. assemblybio.com

| Compound | EC50 (µM) | Cytotoxicity (up to µM) |

|---|---|---|

| Compound 1 | 2.3 | 50 |

| Compound 2 | 9 | 50 |

The table above shows the 50% effective concentrations (EC50s) of two representative benzamide derivatives that inhibit HBV replication without measurable cytotoxicity up to 50 µM. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity

Benzamide derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comsemanticscholar.org Inhibition of these cholinesterases increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov

Studies have reported on the synthesis of various benzamide derivatives and their in vitro evaluation as cholinesterase inhibitors. mdpi.comsemanticscholar.org For example, a series of novel benzamides were synthesized and shown to have inhibitory effects on both AChE and BChE. mdpi.com Some compounds exhibited IC50 values in the micromolar range. mdpi.com The structure-activity relationship of these derivatives is an area of active investigation, with the goal of developing potent and selective inhibitors. nih.govmdpi.com

The inhibitory activity is typically determined using methods like the Ellman's assay. d-nb.infomdpi.com The data from these studies can be used to calculate IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Benzamide Derivative I | 1.57 | 2.85 |

| Benzamide Derivative II | 1.47 | 11.40 |

The table above presents the IC50 values of two benzamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide and its derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. adooq.comresearchgate.net PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov

The benzamide moiety is a common structural feature in many PARP inhibitors. adooq.com These inhibitors typically compete with the natural substrate, NAD+, for binding to the catalytic domain of the PARP enzyme. nih.gov The development of potent and selective PARP inhibitors has been a major focus of cancer research. researchgate.net

In vitro studies have demonstrated the ability of benzamide derivatives to inhibit PARP activity in cellular assays. nih.gov For instance, the benzimidazole (B57391) carboxamide derivative ABT-888 (Veliparib) shows potent inhibition of both PARP-1 and PARP-2 with a Ki of 5 nM and a cellular EC50 of 2 nM. researchgate.net The inhibitory effects of these compounds can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. nih.gov The allosteric effects of PARP inhibitors on the retention of PARP2 on DNA are also being investigated. biorxiv.org

| Compound | Target | IC50/Ki |

|---|---|---|

| ABT-888 (Veliparib) | PARP-1/PARP-2 | Ki = 5 nM |

| ME0328 | PARP3 | IC50 = 0.89 µM |

| UPF 1069 | PARP-2 | IC50 = 0.3 µM |

| UPF 1069 | PARP-1 | IC50 = 8.0 µM |

The table above summarizes the inhibitory activities of several benzamide-related PARP inhibitors against different PARP enzymes. adooq.comresearchgate.net

In Vitro Assessment of Neuroprotective Activities

In vitro neuroprotection assays are designed to assess a compound's ability to protect neurons from various types of injury or stress that lead to cell death. These assays are fundamental in the early stages of developing treatments for neurodegenerative diseases. rsc.orgresearchgate.net For a novel benzamide derivative, researchers would typically use cultured neuronal cells (such as human neuroblastoma SH-SY5Y cells) and expose them to a neurotoxic stimulus in the presence and absence of the test compound. researchgate.net

Common neurotoxic stimuli used in these models include:

Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which generate reactive oxygen species that damage and kill neurons.

Excitotoxicity: Caused by excessive stimulation of glutamate (B1630785) receptors, often mimicked using N-methyl-D-aspartate (NMDA), leading to a toxic influx of calcium ions.

Apoptosis Induction: Triggered by compounds like staurosporine, which activate the programmed cell death cascade.

The neuroprotective effect is quantified by measuring the percentage of viable neurons after the toxic insult. A compound that significantly increases cell survival compared to the control (toxin-treated cells without the compound) is considered to have neuroprotective activity. While specific data for this compound is not available, studies on other novel benzamide derivatives have demonstrated the utility of these methods in identifying compounds that can decrease apoptosis in neuronal cell lines. nih.govresearchgate.net

Cellular Assays for Compound Efficacy and Cytotoxicity

Evaluating the efficacy and cytotoxicity of a compound is crucial to determine its therapeutic window—the concentration range where it is effective without being toxic to cells. miltenyibiotec.commiltenyibiotec.com A variety of standardized cellular assays are used for this purpose. abcam.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

The assay is performed by incubating cultured cells with the test compound at various concentrations. After the incubation period, MTT is added, and the resulting formazan is solubilized. The absorbance of the solution is then measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect of the compound. This method is widely used to screen the cytotoxic potential of new chemical entities, including various benzamide derivatives. mdpi.comnih.gov

The colony formation assay, or clonogenic assay, is a cell survival assay based on the ability of a single cell to grow into a colony. It is considered a gold standard for measuring the long-term effectiveness of cytotoxic agents because it assesses the reproductive integrity of cells after treatment. youtube.com

In this assay, cells are seeded at a low density in culture plates and treated with the compound of interest. After treatment, the cells are allowed to grow for a period of 1 to 3 weeks. youtube.com At the end of this period, the cells are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted. The results are expressed as a "surviving fraction," which compares the plating efficiency of the treated cells to that of the untreated controls. This assay provides valuable information on a compound's ability to cause long-term inhibition of cell proliferation.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis (programmed cell death). wikipedia.orgabcam.commdpi.com The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of DNA strand breaks with labeled dUTP. wikipedia.orgabcam.com

This labeling can be detected using either fluorescence microscopy or flow cytometry. abcam.comthermofisher.com An increase in the number of TUNEL-positive cells following treatment with a compound indicates that it induces apoptosis. This assay is crucial for elucidating the mechanism of cell death caused by a cytotoxic agent, distinguishing apoptosis from necrosis. wikipedia.org

Summary of Cellular Assays

| Assay | Principle | Primary Measurement | Application |

| MTT Assay | Enzymatic reduction of MTT to formazan by metabolically active cells. | Cell viability and metabolic activity. | High-throughput screening for cytotoxicity and cytostatic effects. |

| Colony Formation Assay | Ability of a single cell to proliferate and form a colony (≥50 cells). | Long-term cell survival and reproductive capacity. | Assessing the long-term impact of a cytotoxic agent on cell proliferation. |

| TUNEL Assay | TdT-mediated labeling of nicks in fragmented DNA. | DNA fragmentation, a hallmark of apoptosis. | Detecting and quantifying apoptosis; elucidating the mechanism of cell death. |

Applications in Medicinal Chemistry Research and Chemical Biology

Development as Lead Compounds for Novel Therapeutic Agents

The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is a key structural component in the development of new lead compounds for various therapeutic targets, particularly in the realm of cancer treatment. Researchers have utilized 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, a direct derivative of the parent benzoic acid, as a versatile intermediate to synthesize new families of heterocyclic compounds with significant biological activity. mdpi.comacs.orgnih.gov

Two notable examples of this approach involve the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3-thiazolidin-4-one derivatives. These studies highlight how the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold can be elaborated to generate compounds with potent and specific anticancer properties.

Thiazolidin-4-one Derivatives as Antiglioma Agents: A series of novel N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives were synthesized and evaluated for their efficacy against glioblastoma, a highly malignant form of brain cancer. acs.orgnih.gov These compounds were designed to inhibit key proteins involved in cancer progression, namely Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The in vitro cytotoxicity of these derivatives was tested against a human glioblastoma cell line (LN229), with several compounds demonstrating significant antiglioma activity. acs.orgnih.gov The results showed that substitutions on the phenyl ring of the thiazolidinone moiety played a crucial role in their anticancer potency. acs.org

| Compound | Substituent (R) | IC₅₀ (µg/mL) vs. LN229 Cells | Binding Affinity (AURKA) (kcal/mol) | Binding Affinity (VEGFR-2) (kcal/mol) |

|---|---|---|---|---|

| 5b | 4-OH | 9.48 | -9.1 | -8.6 |

| 5c | 4-OCH₃ | 12.16 | -9.4 | -8.9 |

| 5e | 4-Cl | 6.43 | -9.8 | -9.4 |

1,3,4-Oxadiazole Derivatives as Anticancer and Antidiabetic Agents: In another study, the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide intermediate was used to create a series of 1,3,4-oxadiazole derivatives. mdpi.commdpi.com These compounds were synthesized and subsequently evaluated for their potential as both anticancer and antidiabetic agents. mdpi.commdpi.com The research demonstrated the versatility of the core scaffold in generating molecules with diverse biological activities, targeting different pathological pathways. mdpi.com

Utility as Molecular Probes and Research Tools in Biological Systems

While the this compound scaffold is integral to the synthesis of the therapeutic agent Flecainide (B1672765) and its derivatives, its specific application as a molecular probe or research tool for studying biological systems is not extensively documented in available scientific literature. The primary focus of research has been on leveraging this structure for the development of new drug candidates rather than for creating tools for biological investigation. chemicalbook.comlgcstandards.com

Exploration in Agrochemical and Advanced Material Science Contexts

The exploration of the 2,5-bis(2,2,2-trifluoroethoxy) moiety extends beyond medicinal chemistry into the fields of agrochemicals and material science. The unique properties conferred by the trifluoroethoxy groups are of interest in these areas for creating novel functional molecules and materials. ontosight.aimdpi.com

Agrochemical Contexts: Heterocyclic compounds, such as the 1,3,4-oxadiazoles derived from the 2,5-bis(2,2,2-trifluoroethoxy)phenyl core, are known to have a wide range of applications, including in the agricultural sector. mdpi.com The structural motifs found in these derivatives are being investigated for potential use in the development of new agrochemicals, although specific fungicidal or pesticidal data for direct derivatives of this compound are not detailed. mdpi.com

Advanced Material Science Contexts: The precursor molecule, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, has been identified as a compound with potential applications in materials science. ontosight.ai Furthermore, the class of 1,3,4-oxadiazole heterocycles, which can be synthesized from a this compound backbone, is noted for its use in developing heat-resistant polymers, UV absorbing materials, and fluorescent materials. mdpi.com The presence of fluorine is known to enhance properties like thermal stability and hydrophobicity. For instance, a related polymer, Poly[bis(2,2,2-trifluoroethoxy)phosphazene], has been used to create superhydrophobic nanofibers, demonstrating the value of the bis(2,2,2-trifluoroethoxy) functionalization in creating advanced materials with unique surface properties. psu.edu

Emerging Research Directions and Unaddressed Challenges

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide and its derivatives has traditionally involved multi-step processes. nih.gov A key intermediate in this synthesis is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Early synthetic routes to this precursor often started from 1,4-dibromobenzene, which required a significant excess of 2,2,2-trifluoroethanol (B45653), presenting challenges in terms of atom economy and cost-effectiveness. nih.gov

In pursuit of greater efficiency and sustainability, researchers have explored alternative synthetic strategies. One improved method involves starting from 1,4-dihalotoluenes and utilizing a copper-containing catalyst, which facilitates the reaction with 2,2,2-trifluoroethanol in higher yields and with a reduced excess of the alcohol. nih.gov Another approach begins with 2-bromo-5-chlorobenzoic acid, which undergoes reaction with 2,2,2-trifluoroethanol in the presence of a strong base and a copper(I) bromide catalyst. nih.gov

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize environmental impact and enhance safety. nih.govmdpi.com While specific green chemistry applications for the synthesis of this compound are not yet extensively documented, future research is likely to focus on the use of greener solvents, catalysts, and more energy-efficient reaction conditions. mdpi.com The development of continuous flow processes could also offer a more sustainable and scalable approach to the production of this important chemical intermediate. mdpi.com

| Starting Material | Key Reagents and Conditions | Advantages | Challenges |

|---|---|---|---|

| 1,4-Dibromobenzene | Large excess of 2,2,2-trifluoroethanol, multi-step process | Established route | Low atom economy, high cost |

| 1,4-Dihalotoluenes | 2,2,2-trifluoroethanol, base, copper-containing catalyst | Higher yields, reduced excess of alcohol | Requires catalyst, multi-step process |

| 2-Bromo-5-chlorobenzoic acid | 2,2,2-trifluoroethanol, strong base, copper(I) bromide | Alternative starting material | Requires catalyst, specific reaction conditions |

Advanced Computational Modeling for Precise Prediction of Biological Activity and Selectivity

Advanced computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and selectivity of novel compounds before their synthesis. For derivatives of this compound, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to guide the design of new therapeutic agents.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. While specific QSAR models for this compound derivatives are not widely published, the general principles of QSAR are applicable to this class of compounds.

Molecular docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. This technique is crucial for understanding the mechanism of action and for designing compounds with improved affinity and selectivity. For instance, in the development of novel inhibitors targeting specific enzymes or receptors, docking studies can predict the binding pose of a this compound derivative within the active site, highlighting key interactions that can be optimized to enhance potency. One study on a novel benzamide (B126) derivative, VKNG-2, utilized molecular docking to predict its high affinity for the ABCG2 transporter. nih.gov

| Computational Method | Application in Drug Design | Predicted Parameters |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of new analogues | IC50, EC50, binding affinity |

| Molecular Docking | Elucidates ligand-protein binding interactions | Binding pose, binding energy, key interactions |

| ADMET Prediction | Predicts pharmacokinetic and toxicological properties | Absorption, distribution, metabolism, excretion, toxicity |

Discovery of New Biological Targets and Mechanisms of Action for Derivatives

While the primary derivative of this compound, flecainide (B1672765), is known to target cardiac sodium channels for its antiarrhythmic effects, recent research has unveiled new biological targets for other derivatives of this scaffold. google.com This expansion of the therapeutic landscape for this chemical class is a significant area of ongoing investigation.

One notable discovery is the potential of certain this compound derivatives in oncology. A study on a novel benzamide derivative, identified as VKNG-2, demonstrated its ability to inhibit the ATP-binding cassette transporter G2 (ABCG2). nih.gov The ABCG2 transporter is a key contributor to multidrug resistance in cancer cells by actively effluxing chemotherapeutic agents. By inhibiting this transporter, VKNG-2 was shown to restore the efficacy of anticancer drugs in resistant colon cancer cell lines, suggesting a novel mechanism of action for this class of compounds in overcoming drug resistance. nih.gov

Furthermore, the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl moiety has been incorporated into other heterocyclic systems to explore new biological activities. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives bearing this scaffold were synthesized and evaluated for their potential as anti-cancer and anti-diabetic agents. chemicalbook.com Another study focused on 1,3-thiazolidin-4-one derivatives as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for the treatment of glioblastoma. mdpi.com

| Derivative Class | Biological Target | Therapeutic Area | Proposed Mechanism of Action |

|---|---|---|---|

| Flecainide | Cardiac Sodium Channels (e.g., RyR2) | Cardiology (Antiarrhythmic) | Modulation of ion channel function |

| VKNG-2 | ABCG2 Transporter | Oncology (Multidrug Resistance) | Inhibition of drug efflux |

| 1,3,4-Oxadiazole Derivatives | Not fully elucidated | Oncology, Diabetes | Under investigation |

| 1,3-Thiazolidin-4-one Derivatives | AURKA, VEGFR-2 | Oncology (Glioblastoma) | Inhibition of key signaling kinases |

Design of Highly Selective and Potent Analogues Based on Comprehensive SAR

The design of highly selective and potent analogues of this compound is guided by a comprehensive understanding of their structure-activity relationships (SAR). For the antiarrhythmic activity of flecainide and its analogues, SAR studies have established several key principles. The presence of the two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions of the benzamide ring is critical for high potency. nih.gov Variations in the heterocyclic amide side chain are permissible to a certain extent; however, the basicity of the amine nitrogen and the nature of the linker connecting the heterocycle to the amide nitrogen significantly influence the antiarrhythmic activity. nih.gov Furthermore, the pKa of the molecule, which determines its charge at physiological pH, has been shown to be a crucial factor in its interaction with cardiac sodium channels. nih.gov

For the emerging applications of these derivatives in other therapeutic areas, new SAR studies are being conducted. For instance, in the development of antiplasmodial agents based on a 2-phenoxybenzamide (B1622244) scaffold, the position of substituents on the aromatic rings and the nature of the groups on the terminal nitrogen of a piperazine (B1678402) ring were found to have a significant impact on activity and selectivity. mdpi.com Although not directly involving the 2,5-bis(2,2,2-trifluoroethoxy) substitution, these studies provide a framework for the systematic exploration of the chemical space around the benzamide core to optimize for different biological targets.

| Structural Modification | Impact on Antiarrhythmic Activity | Key Findings |

|---|---|---|

| Substitution pattern on the benzamide ring | Crucial for potency | 2,5-bis(2,2,2-trifluoroethoxy) is optimal |

| Amide side chain | Influences activity | Basicity of amine and linker are important |

| pKa of the molecule | Affects mechanism of action | Determines the charge and interaction with ion channels |

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

A significant unaddressed challenge in the research of this compound and its derivatives is the integration of multi-omics data for a systems-level understanding of their biological effects. Modern drug discovery is moving beyond the "one target, one drug" paradigm and embracing a more holistic approach to understand how a compound interacts with the complex biological system.

Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by a compound in cells or organisms. For derivatives of this compound that are being explored for new therapeutic indications like cancer, integrating these data could:

Elucidate novel mechanisms of action: By observing global changes in gene expression, protein levels, and metabolite profiles, researchers can uncover previously unknown pathways and targets modulated by the compound.

Identify biomarkers of response: Multi-omics data can help in identifying molecular signatures that predict which patients are most likely to respond to a particular derivative, paving the way for personalized medicine.

Assess potential off-target effects: A systems-level view can reveal unintended interactions of the compound with other biological molecules, providing a more complete picture of its safety profile.

The application of multi-omics technologies to the study of this compound derivatives represents a critical future research direction. Such studies will be instrumental in fully characterizing the therapeutic potential and risks of this promising class of compounds and in accelerating their translation into new clinical applications.

Q & A

Basic Research Question

- pKa : The compound’s basicity (pKa ~9.3) necessitates pH-controlled extraction (e.g., alkaline conditions for solubility in organic phases) .

- Solubility : Low aqueous solubility requires polar aprotic solvents (e.g., DMSO) for dissolution in biological assays .

- LogP : A calculated logP of ~4.16 indicates high lipophilicity, guiding reverse-phase HPLC method development (C18 columns, acetonitrile/water gradients) .

What strategies enable isotopic labeling (e.g., carbon-14) of this compound for metabolic studies?

Advanced Research Question

Carbon-14 labeling at the carboxamide position involves:

Starting Material : 2,5-Dihydroxybenzoic acid-carboxyl-¹⁴C .

Trifluoroethoxy Substitution : React with 2,2,2-trifluoroethyl iodide under basic conditions (K₂CO₃, DMF) .

Amide Coupling : Use HATU/DIPEA to conjugate the labeled benzoic acid with piperidinylmethylamine .

Purification : Radiochemical purity (>99.5%) is confirmed via thin-layer chromatography (TLC) with scintillation counting .

How are novel derivatives of this compound synthesized for anticancer activity screening?

Advanced Research Question

Derivatives like N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide are synthesized via:

Hydrazide Formation : Condense 2,5-bis(trifluoroethoxy)benzohydrazide with aldehydes in ethanol .

Thiazolidinone Cyclization : Reflux with thioglycolic acid in 1,4-dioxane to form the thiazolidin-4-one ring .

Bioactivity Screening : Evaluate kinase inhibition (e.g., AURKA, VEGFR-2) using in vitro assays (IC₅₀ determination) and molecular docking .

How can contradictory data on impurity profiles in Flecainide synthesis be resolved?

Advanced Research Question

Discrepancies in impurity formation (e.g., methylpiperidine vs. piperidinylmethyl derivatives) are addressed by:

- Reaction Monitoring : Real-time LC-MS tracks intermediate stability (e.g., oxidation of 4-methylpiperidine intermediates) .

- Catalyst Optimization : Replace platinum catalysts with palladium to suppress hydrogenolysis of trifluoroethoxy groups .

- Cross-Validation : Compare impurity NMR data with synthetic standards (e.g., NIST-certified references) .

What methodologies elucidate the metabolic pathways of this compound in mammals?

Advanced Research Question

Metabolites like 5-hydroxy-N-(6-oxo-2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide are studied via:

In Vivo Dosing : Administer ¹⁴C-labeled compound to model organisms (e.g., rats) and collect plasma/bile .

Metabolite Isolation : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS fragmentation .

Enzymatic Assays : Incubate with liver microsomes (CYP450 isoforms) to identify oxidative pathways .

How is method validation performed for quantifying this compound in complex matrices?

Advanced Research Question

Validation parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.